cis-Ticlopidine-MP Derivative
CAS No.:
Cat. No.: VC0209616
Molecular Formula: C₂₃H₂₄ClNO₄S
Molecular Weight: 445.96
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₂₃H₂₄ClNO₄S |
|---|---|
| Molecular Weight | 445.96 |
Introduction
Chemical Structure and Properties
Structural Characteristics
cis-Ticlopidine-MP Derivative maintains the core thienopyridine structure of ticlopidine with the addition of the 3'-methoxyacetophenone group linked via a sulfur atom. The "cis" designation refers to the specific stereochemical arrangement of substituents in the molecule, which is critical for both analytical identification and potential biological activity.
Physicochemical Properties
While specific data on cis-Ticlopidine-MP Derivative is limited in the literature, the compound likely shares several physicochemical properties with analogous structures such as cis-Clopidogrel-MP Derivative. Based on structural similarities, the following properties can be inferred:
| Property | Characteristic |
|---|---|
| Appearance | Crystalline solid |
| Solubility | Soluble in organic solvents (acetonitrile, methanol) |
| Stability | High stability in biological matrices when stored at -80°C |
| Chromatographic behavior | Retained on reverse-phase C18 columns |
| Detection method | LC-MS/MS with positive electrospray ionization |
Synthesis and Derivatization Process
The preparation of cis-Ticlopidine-MP Derivative follows a two-step process:
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Generation of the active thiol metabolite of ticlopidine through enzymatic metabolism using human liver microsomes (HLMs) in the presence of NADPH
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Immediate derivatization of the unstable thiol metabolite with 2-bromo-3'-methoxyacetophenone (MPB)
This derivatization process must be performed rapidly to capture the unstable thiol intermediate before it undergoes oxidation or forms disulfide bonds with endogenous thiols such as glutathione, cysteine, or plasma proteins .
Analytical Applications
Quantitative Analysis
cis-Ticlopidine-MP Derivative serves as a critical tool in the quantitative analysis of ticlopidine metabolism and pharmacokinetics. The derivatization with MP transforms the unstable active metabolite into a stable compound suitable for precise measurement using liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
The analytical methodology typically involves:
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Blood collection with immediate addition of MPB to stabilize the thiol metabolite
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Extraction of the MP derivative using organic solvents or solid-phase extraction
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Chromatographic separation using reverse-phase columns
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Mass spectrometric detection using specific MRM transitions
Stereochemical Analysis
The stereochemical configuration of thienopyridine metabolites significantly impacts their pharmacological activity. Using optimized chromatographic conditions, the cis-Ticlopidine-MP Derivative can be separated from its trans counterpart, allowing for stereoselective quantification . This capability has proven crucial in understanding the relationship between stereochemistry and antiplatelet activity.
Recent advancements in ultra-high-performance liquid chromatography (UHPLC) have further enhanced the resolution of these stereoisomers, enabling more precise pharmacokinetic studies .
Pharmacological Significance
Relationship to Antiplatelet Activity
The creation of cis-Ticlopidine-MP Derivative has facilitated important studies on the structure-activity relationships of ticlopidine metabolites. Research findings indicate that specific stereoisomers demonstrate significantly different antiplatelet activities, with some isomers being substantially more potent than others .
In comparison studies with clopidogrel (a related thienopyridine), researchers have determined that the stereochemistry of the thiol metabolite is crucial for optimal interaction with the P2Y12 receptor . The cis configuration appears to be optimal for certain aspects of receptor binding, though the full relationship between stereochemistry and efficacy remains under investigation.
Metabolic Pathways and Bioactivation
The formation of cis-Ticlopidine-MP Derivative has helped elucidate the complex metabolic pathways involved in ticlopidine activation. Unlike some antiplatelet agents that are active in their parent form, ticlopidine requires metabolic bioactivation by cytochrome P450 enzymes to generate the active thiol metabolite .
Studies utilizing MP derivatization have revealed that multiple P450 isoforms contribute to this bioactivation, including CYP3A4, CYP2C19, and CYP2B6 . This metabolic requirement explains some of the variability in patient response to ticlopidine therapy and the delayed onset of antiplatelet effects observed clinically.
Comparative Analysis with Related Compounds
Comparison with Clopidogrel-MP Derivatives
Structure-Activity Relationship Insights
Research on ticlopidine derivatives, including MP derivatives, has provided valuable insights into structure-activity relationships. Studies have demonstrated that:
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The thienopyridine core structure is essential for P2Y12 receptor antagonism
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The stereochemistry at specific carbon centers critically influences receptor binding
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The thiol group is necessary for covalent binding to the receptor
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Modifications to the basic structure can alter both pharmacokinetic properties and pharmacodynamic effects
These structure-activity relationships have guided the development of newer thienopyridine derivatives with improved safety profiles and pharmacokinetic properties.
Research Methodologies and Experimental Procedures
Preparation Techniques
The preparation of cis-Ticlopidine-MP Derivative typically follows a standardized protocol to ensure consistent results. A representative method involves:
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Incubation of ticlopidine (0.1 mM) with human liver microsomes (1 mg/ml) in potassium phosphate buffer (pH 7.4)
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Addition of NADPH-regenerating system containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase
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Incubation at 37°C for 30 minutes to generate the active thiol metabolite
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Immediate addition of 2-bromo-3'-methoxyacetophenone (4 mM) at room temperature
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Quenching of the reaction with acetic acid in acetonitrile
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Centrifugation to remove proteins and collection of the supernatant for analysis
This methodology has been optimized to maximize the yield of the cis isomer while minimizing potential isomerization or degradation during the preparation process.
Analytical Detection Methods
The analysis of cis-Ticlopidine-MP Derivative employs sophisticated analytical techniques:
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Chromatographic separation: UHPLC with C18 columns using gradient elution with mobile phases containing acetonitrile and water with 0.1% formic acid
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Mass spectrometric detection: Multiple reaction monitoring (MRM) using specific transitions for the MP derivative
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Internal standardization: Using structural analogs or isotopically labeled standards for quantification
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Validation parameters: Linearity typically established over a range of 0.5-250 ng/mL with precision and accuracy within 12%
These analytical methods enable reliable quantification of the derivative in complex biological matrices such as plasma, providing crucial data for pharmacokinetic studies.
Applications in Drug Development and Clinical Research
Pharmacokinetic Studies
The development of stable MP derivatives has significantly advanced pharmacokinetic studies of thienopyridines. For ticlopidine, these derivatives allow:
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Determination of the rate and extent of metabolite formation
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Assessment of the influence of genetic polymorphisms on drug metabolism
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Evaluation of potential drug-drug interactions affecting bioactivation
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Correlation between metabolite levels and antiplatelet effects
These pharmacokinetic insights have informed dosing regimens and identified patient populations that may require adjusted dosing or alternative antiplatelet therapy.
Investigation of Resistance Mechanisms
The quantification of active metabolites through MP derivatization has contributed to understanding variability in patient response to thienopyridine therapy. Research utilizing this approach has identified several mechanisms of ticlopidine resistance:
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Genetic polymorphisms affecting cytochrome P450 enzymes
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Drug-drug interactions inhibiting metabolic activation
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Variations in P2Y12 receptor structure affecting binding
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Alternative platelet activation pathways bypassing ADP-mediated aggregation
These findings have important clinical implications for personalizing antiplatelet therapy based on individual patient characteristics.
Future Perspectives and Ongoing Research
Advanced Analytical Applications
Emerging research suggests several promising directions for the application of cis-Ticlopidine-MP Derivative:
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Development of point-of-care testing for rapid assessment of active metabolite formation
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Integration into comprehensive metabolomics approaches for personalized medicine
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Application in drug-drug interaction screening platforms
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Utilization in structure-based drug design for next-generation P2Y12 inhibitors
These applications could significantly enhance both clinical care and pharmaceutical development efforts.
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